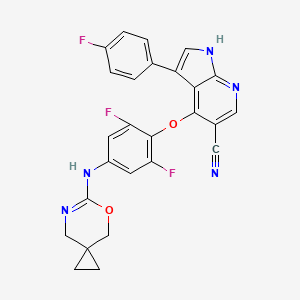
Hpk1-IN-29
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hematopoietic progenitor kinase 1 inhibitor 29 is a small molecule inhibitor that targets hematopoietic progenitor kinase 1, a serine/threonine kinase in the mitogen-activated protein kinase kinase kinase kinase family. Hematopoietic progenitor kinase 1 is predominantly expressed in immune cells and acts as a negative regulator of T cell and B cell receptor signaling, as well as dendritic cell function . Inhibition of hematopoietic progenitor kinase 1 has shown promise in enhancing T cell activation and anti-tumor immune responses, making it a potential candidate for cancer immunotherapy .
Méthodes De Préparation
The synthesis of hematopoietic progenitor kinase 1 inhibitor 29 involves structure-based virtual screening and medicinal chemistry iterations. One approach includes the use of diaminopyrimidine carboxamides, which are synthesized through a series of reactions involving the coupling of appropriate amines with pyrimidine derivatives . The reaction conditions typically involve the use of organic solvents, such as dimethylformamide, and catalysts, such as palladium on carbon, under controlled temperature and pressure . Industrial production methods may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Hematopoietic progenitor kinase 1 inhibitor 29 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hematopoietic progenitor kinase 1 inhibitor 29 may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
Hematopoietic progenitor kinase 1 inhibitor 29 has a wide range of scientific research applications, particularly in the fields of immunology, oncology, and drug discovery. In immunology, it is used to study the regulation of T cell and B cell receptor signaling and dendritic cell function . In oncology, it has shown potential as a cancer immunotherapy agent by enhancing T cell activation and anti-tumor immune responses . Additionally, hematopoietic progenitor kinase 1 inhibitor 29 is used in drug discovery to identify and develop new inhibitors targeting hematopoietic progenitor kinase 1 for therapeutic applications .
Mécanisme D'action
Hematopoietic progenitor kinase 1 inhibitor 29 exerts its effects by inhibiting the kinase activity of hematopoietic progenitor kinase 1, which is involved in the negative regulation of T cell and B cell receptor signaling . The inhibition of hematopoietic progenitor kinase 1 leads to the activation of T cells and dendritic cells, enhancing their immune responses . The molecular targets of hematopoietic progenitor kinase 1 inhibitor 29 include the phosphorylation sites on hematopoietic progenitor kinase 1 and its downstream signaling molecules, such as the linker of activated T cells and Src homology 2 domain-containing leukocyte protein of 76 kilodaltons .
Comparaison Avec Des Composés Similaires
Hematopoietic progenitor kinase 1 inhibitor 29 is unique in its high selectivity and potency compared to other hematopoietic progenitor kinase 1 inhibitors. Similar compounds include diaminopyrimidine carboxamides and isoindolone derivatives, which also target hematopoietic progenitor kinase 1 but may have different selectivity profiles and pharmacokinetic properties . Hematopoietic progenitor kinase 1 inhibitor 29 stands out due to its ability to enhance T cell activation and anti-tumor immune responses with minimal off-target effects .
Propriétés
Formule moléculaire |
C26H18F3N5O2 |
|---|---|
Poids moléculaire |
489.4 g/mol |
Nom IUPAC |
4-[2,6-difluoro-4-(5-oxa-7-azaspiro[2.5]oct-6-en-6-ylamino)phenoxy]-3-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C26H18F3N5O2/c27-16-3-1-14(2-4-16)18-11-32-24-21(18)22(15(9-30)10-31-24)36-23-19(28)7-17(8-20(23)29)34-25-33-12-26(5-6-26)13-35-25/h1-4,7-8,10-11H,5-6,12-13H2,(H,31,32)(H,33,34) |
Clé InChI |
QSCRZQWKTHMGCG-UHFFFAOYSA-N |
SMILES canonique |
C1CC12CN=C(OC2)NC3=CC(=C(C(=C3)F)OC4=C5C(=CNC5=NC=C4C#N)C6=CC=C(C=C6)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















